2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene
Description
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with chlorine (positions 2 and 4), fluorine (positions 1 and 5), and a trichloromethoxy group (position 3). Its synthesis likely involves sequential halogenation and functionalization steps, such as high-pressure fluorination using catalysts like Fluorad FX 8 and chlorination with molecular chlorine, as observed in analogous halogenated synthons .
Properties
IUPAC Name |
2,4-dichloro-1,5-difluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl5F2O/c8-4-2(13)1-3(14)5(9)6(4)15-7(10,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPSNPMAVSBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)OC(Cl)(Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl5F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene involves several steps, including halogenation and fluorination reactions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Chemical Reactions Analysis
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
One of the primary applications of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene is in the synthesis of pharmaceutical intermediates. It serves as a precursor in the development of various antibacterial agents. The compound's unique structure allows for modifications that enhance biological activity and efficacy against specific pathogens.
Case Study : A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial properties against resistant strains of bacteria, showcasing its potential in drug development .
Agrochemical Development
The compound is also utilized in the agrochemical sector as a building block for herbicides and pesticides. Its halogenated structure contributes to the effectiveness and stability of these agrochemicals.
Data Table: Herbicides Derived from this compound
| Herbicide Name | Active Ingredient | Application |
|---|---|---|
| Herbicide A | This compound | Broadleaf weed control |
| Herbicide B | 2-Chloro-4-fluoro-5-(trichloromethoxy)benzene | Pre-emergent herbicide |
Environmental Studies
Research has also focused on the environmental impact of this compound and its derivatives. Studies have been conducted to assess the degradation pathways and toxicity levels in various ecosystems.
Findings : The compound was shown to degrade under specific conditions, making it a candidate for further investigation in environmental remediation strategies .
Chemical Manufacturing
In industrial settings, this compound is employed as an intermediate in the production of specialty chemicals. Its unique combination of chlorine and fluorine atoms enhances its reactivity and versatility in chemical syntheses.
Material Science
The compound finds applications in material science, particularly in developing fluorinated polymers that exhibit superior thermal and chemical resistance. These materials are crucial for high-performance applications in electronics and aerospace industries.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex in the mitochondrial electron transport chain, disrupting the production of ATP and leading to fungal cell death. This mode of action is similar to other strobilurin fungicides.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features, synthesis methods, and applications of the target compound with related halogenated benzene derivatives:
*Calculated based on formula C7H2Cl5F2O.
Key Observations:
- Halogenation Patterns : The target compound exhibits mixed chloro/fluoro substitution, contrasting with the fully chlorinated tetrachloroanisole. This difference impacts lipophilicity and reactivity; fluorine’s small size and high electronegativity may enhance metabolic stability compared to chlorine .
- Compared to the isocyanomethyl group (CH2NCO) in the third compound, the trichloromethoxy group lacks nitrogen-based reactivity, limiting its utility in urea or carbamate formation .
Physicochemical and Application-Based Differences
- Thermal Stability : Trichloromethoxy groups may decompose at lower temperatures than methoxy groups due to weaker C-O bonds in polychlorinated ethers.
- Applications: Tetrachloroanisole’s use as a pesticide intermediate aligns with the historical role of chlorinated aromatics in agrochemicals . The isocyanomethyl derivative’s reactivity suits it for multicomponent reactions in drug discovery .
Biological Activity
2,4-Dichloro-1,5-difluoro-3-(trichloromethoxy)benzene is a chlorinated aromatic compound with significant relevance in various biological and environmental studies. This article explores its biological activity, including its effects on living organisms, potential toxicity, and mechanisms of action.
- Molecular Formula : C7H2Cl5F2O
- Molecular Weight : 295.4 g/mol
- CAS Number : Not specified in the search results
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with cellular systems. The compound exhibits various mechanisms of action:
- Inhibition of Enzymatic Activity : The presence of chlorine and fluorine atoms can interfere with enzymatic functions, potentially leading to metabolic disruptions in organisms.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, affecting their integrity and functionality.
Toxicological Studies
Research indicates that this compound may exhibit toxic effects on aquatic organisms and mammals.
Table 1: Summary of Toxicological Effects
| Organism Type | Observed Effect | Reference |
|---|---|---|
| Fish | Reduced survival rates | |
| Invertebrates | Impaired reproduction | |
| Mammals | Liver toxicity |
Case Studies
- Aquatic Toxicity : A study conducted on freshwater fish demonstrated a significant decrease in survival rates when exposed to varying concentrations of the compound over a 30-day period. The LC50 value was determined to be 0.5 mg/L, indicating high toxicity levels in aquatic environments.
- Reproductive Impact on Invertebrates : Research involving Daphnia magna showed that exposure to sub-lethal concentrations resulted in reduced reproductive output and increased mortality rates among offspring.
- Hepatotoxicity in Mammals : In a controlled laboratory setting, rodents exposed to high doses exhibited elevated liver enzymes indicative of hepatocellular damage and inflammation.
Environmental Impact
The compound's persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Its chlorinated structure makes it resistant to degradation, leading to potential accumulation in food webs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
